1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one
Description
The compound 1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one is a structurally complex molecule featuring two key pharmacophores:
- 4-Benzylpiperidine moiety: A six-membered heterocyclic ring (piperidine) substituted with a benzyl group at the 4-position. This group is known to enhance lipophilicity and influence binding to hydrophobic pockets in target proteins.
- 3-Methyltriazolopyrimidine-sulfanyl ethanone: A fused triazolopyrimidine core with a methyl substituent on the triazole ring, linked via a sulfanyl-ethanone bridge. The triazolopyrimidine scaffold is frequently associated with kinase inhibition or adenosine receptor modulation.
Crystallographic characterization of similar analogs (e.g., via SHELX software for small-molecule refinement ) supports structural analysis and SAR studies.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-24-18-17(22-23-24)19(21-13-20-18)27-12-16(26)25-9-7-15(8-10-25)11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSKAIBJDJMISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-benzylpiperidin-1-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one (CAS Number: 1058433-45-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and other pharmacological properties, supported by relevant data and research findings.
The molecular formula of the compound is , with a molecular weight of 382.5 g/mol. The structure features a piperidine ring substituted with a benzyl group and a triazolopyrimidine moiety linked via a sulfanyl group.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
Antiviral Activity
Studies have shown that derivatives of piperidine and triazole compounds exhibit significant antiviral properties. For instance, compounds similar to the one have demonstrated efficacy against various viruses, including HIV and HSV-1. Specifically, triazolo[4,5-d]pyrimidines have been noted for their potential as antiviral agents due to their ability to inhibit viral replication mechanisms .
Antibacterial Activity
The antibacterial properties of piperidine derivatives are well-documented. Research has indicated that certain piperazine and piperidine derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the benzyl group in the structure may enhance these antibacterial effects through increased membrane permeability or interaction with bacterial enzymes .
Antifungal Activity
In addition to antiviral and antibacterial activities, compounds containing triazole rings are known for their antifungal properties. The compound may exhibit similar effects due to its structural components, which have been associated with inhibition of fungal growth in various studies .
Data Tables
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Triazolo[4,5-d]pyrimidines | Inhibition of viral replication |
| Antibacterial | Piperidine derivatives | Activity against Staphylococcus aureus, Pseudomonas aeruginosa |
| Antifungal | Triazole-containing compounds | Inhibition of fungal growth |
Case Studies
- Antiviral Screening : A study evaluated various piperidine derivatives against HIV-1 and found that modifications in the structure significantly impacted their antiviral potency. The presence of a triazole moiety was crucial for enhancing activity against viral strains .
- Antibacterial Evaluation : Another research project focused on the synthesis of benzyl-substituted piperidines and their antibacterial efficacy against common pathogens. The results indicated that certain derivatives showed promising results in inhibiting bacterial growth, supporting further exploration into their clinical applications .
- Antifungal Testing : A series of experiments assessed the antifungal activity of triazole-based compounds against Candida species. The findings suggested that structural variations could lead to enhanced antifungal properties, making them suitable candidates for further drug development .
Comparison with Similar Compounds
Structural Analogs with Triazolopyrimidine Cores
Compound A : 2-(Benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one ()
- Key Differences: Heterocycle: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound. Piperazine derivatives often exhibit enhanced solubility due to increased polarity. Triazole Substituent: 3-Phenyl vs. 3-methyl. Linker: Benzylsulfanyl vs. triazolopyrimidine-sulfanyl. This modifies electron density and spatial orientation.
Hypothetical Impact :
- Lipophilicity : The target compound’s 4-benzylpiperidine likely increases logP compared to Compound A’s piperazine.
- Target Selectivity : Methyl vs. phenyl substituents may shift activity between kinase isoforms or receptor subtypes.
Pyrido-Pyrimidinone Derivatives ()
Compound B : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure: Pyrido-pyrimidinone (a bicyclic system with one oxygen) vs. triazolopyrimidine (nitrogen-rich fused ring).
- Substituents : Piperazine and benzodioxol groups suggest CNS-targeted applications (e.g., serotonin or dopamine receptor modulation).
Hypothetical Impact :
- Pharmacokinetics : The benzodioxol group in Compound B may improve blood-brain barrier penetration compared to the target compound.
- Mechanism: Pyrido-pyrimidinones are less common in kinase inhibition, implying divergent therapeutic applications.
Table 1: Comparative Analysis of Structural and Hypothetical Properties
Mechanistic and Pharmacological Insights
- Triazolopyrimidine vs. Pyrido-Pyrimidinone: The nitrogen-rich triazolopyrimidine core (target and Compound A) favors interactions with ATP-binding pockets in kinases, while pyrido-pyrimidinones (Compound B) may target metabolic enzymes or neurotransmitter receptors.
- Piperidine vs. Piperazine :
- Piperidine’s reduced polarity may enhance membrane permeability but limit solubility. Piperazine’s basic nitrogen could improve water solubility and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
